

Thermodynamic Properties and Stability of Diphenoxymethane: A Technical Guide

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Compound of Interest

Compound Name: *Diphenoxymethane*

Cat. No.: *B1218671*

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Disclaimer: This document provides a comprehensive overview of the known and inferred properties of **diphenoxymethane**. It is important to note that specific experimental thermodynamic data for this compound is limited in publicly accessible literature. Therefore, this guide also presents general principles and experimental protocols applicable to similar chemical entities.

Introduction

Diphenoxymethane ($C_{13}H_{12}O_2$), also known as formaldehyde diphenyl acetal, is an organic compound with potential applications in various fields, including as a solvent, a reagent in organic synthesis, and a component in material science. A thorough understanding of its thermodynamic properties and stability is crucial for its safe handling, process optimization, and evaluation of its potential environmental fate. This technical guide summarizes the available information on **diphenoxymethane** and provides a framework for its further study.

Physicochemical Properties

While extensive thermodynamic data is not readily available, fundamental physicochemical properties have been reported.

Table 1: Physicochemical Properties of **Diphenoxymethane**

Property	Value	Source
Molecular Formula	C ₁₃ H ₁₂ O ₂	PubChem[1]
Molecular Weight	200.23 g/mol	PubChem[1]
IUPAC Name	phenoxymethoxybenzene	PubChem[1]
CAS Number	4442-41-5	PubChem[1]
Synonyms	Formaldehyde Diphenyl Acetal, Methylene Glycol Diphenyl Ether	PubChem[1]

Thermodynamic Properties

Specific experimental values for the standard enthalpy of formation, Gibbs free energy of formation, entropy, and heat capacity of **diphenoxymethane** are not well-documented in the literature. To obtain these values, computational chemistry methods or direct experimental measurements would be required.

Computational Approach: Modern computational methods, such as Density Functional Theory (DFT) and high-level ab initio calculations (e.g., CCSD(T)), can provide reliable estimates of thermodynamic properties for organic molecules.[2][3] These methods involve calculating the electronic energy of the molecule, from which thermodynamic parameters can be derived using statistical mechanics.

Experimental Approach: Should experimental determination be necessary, established protocols for organic compounds can be employed. These are detailed in the "Experimental Protocols" section of this guide.

Chemical Stability and Degradation Pathways

The stability of **diphenoxymethane** is dictated by the chemical nature of its ether and acetal functional groups.

General Stability: Acetals are generally stable in neutral to strongly basic conditions.[4] However, they are susceptible to hydrolysis under acidic conditions.[5][6] The presence of two

aromatic rings may provide some steric hindrance, potentially influencing its reactivity compared to simpler dialkoxymethanes.

Potential Degradation Pathways:

- **Acid-Catalyzed Hydrolysis:** This is a primary degradation pathway for acetals. In the presence of an acid catalyst and water, **diphenoxymethane** is expected to hydrolyze to form phenol and formaldehyde. This reaction is reversible, and the removal of water can drive the formation of the acetal.^[7]
- **Oxidation:** Aromatic ethers can undergo oxidative degradation.^{[8][9]} Potential oxidation pathways for **diphenoxymethane** could involve hydroxylation of the aromatic rings or oxidation of the methylene bridge, although the latter is generally less reactive.
- **Biodegradation:** While specific studies on **diphenoxymethane** are lacking, bacteria are known to degrade aromatic ethers.^{[9][10][11]} The degradation pathways often involve O-dealkylation, ring hydroxylation, and subsequent ring cleavage.

Experimental Protocols

The following are detailed methodologies for the experimental determination of key thermodynamic properties, applicable to liquid organic compounds like **diphenoxymethane**.

Determination of Standard Enthalpy of Formation by Combustion Calorimetry

The standard enthalpy of formation ($\Delta_f H^\circ$) can be determined from the enthalpy of combustion ($\Delta_c H^\circ$), which is measured using a bomb calorimeter.^{[12][13]}

Methodology:

- **Sample Preparation:** A precisely weighed sample of high-purity **diphenoxymethane** is placed in a crucible within a combustion bomb. A known amount of a combustion aid, such as benzoic acid, may be used to ensure complete combustion.
- **Bomb Assembly:** The bomb is sealed and pressurized with a high-purity oxygen atmosphere (typically around 30 atm). A small, known amount of water is added to the bomb to ensure

that the final products are in their standard states.

- **Calorimeter Setup:** The bomb is placed in a calorimeter vessel containing a precisely known mass of water. The entire assembly is placed in an insulating jacket to minimize heat exchange with the surroundings.
- **Combustion:** The sample is ignited via an electrical fuse. The temperature of the water in the calorimeter is monitored with high precision (e.g., using a platinum resistance thermometer) before, during, and after combustion.
- **Data Analysis:** The heat released during combustion is calculated from the temperature rise of the calorimeter and its known heat capacity (determined by calibrating with a substance of known enthalpy of combustion, such as benzoic acid).
- **Corrections:** Corrections are applied for the heat of combustion of the fuse wire and any auxiliary substances, as well as for the formation of nitric acid from residual nitrogen in the bomb.
- **Calculation of $\Delta_f H^\circ$:** The standard enthalpy of combustion is used to calculate the standard enthalpy of formation using Hess's Law: $\Delta_c H^\circ = \sum \Delta_f H^\circ(\text{products}) - \sum \Delta_f H^\circ(\text{reactants})$

Determination of Heat Capacity by Adiabatic Calorimetry

Adiabatic calorimetry is a precise method for measuring the heat capacity of a liquid as a function of temperature.^{[14][15]}

Methodology:

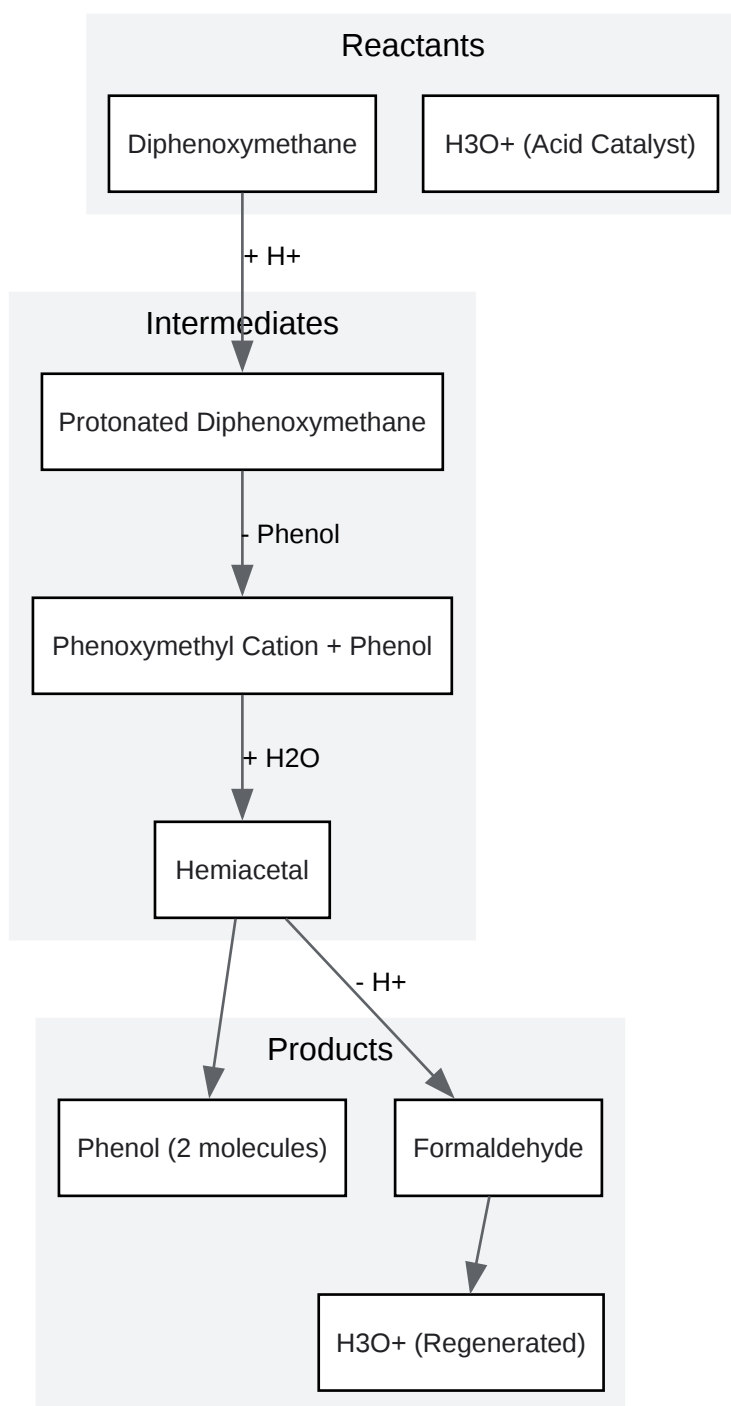
- **Sample Encapsulation:** A known mass of the liquid sample is sealed in a sample container, which is then placed within an adiabatic calorimeter.
- **Adiabatic Shield:** The calorimeter is surrounded by an adiabatic shield, the temperature of which is controlled to match the temperature of the sample container at all times. This minimizes heat loss to the surroundings.
- **Heating:** A known quantity of electrical energy is supplied to a heater within the sample container, causing a small increase in temperature.

- **Temperature Measurement:** The temperature of the sample is measured with high precision before and after the energy input, once thermal equilibrium is reached.
- **Calculation of Heat Capacity:** The heat capacity (C_p) is calculated using the following equation: $C_p = Q / \Delta T$ where Q is the amount of heat added and ΔT is the measured temperature change.
- **Data Collection:** This process is repeated over the desired temperature range to obtain the heat capacity as a function of temperature.

Visualizations

Proposed Acid-Catalyzed Hydrolysis of Diphenoxymethane

The following diagram illustrates a plausible pathway for the acid-catalyzed hydrolysis of **diphenoxymethane**, a primary degradation route for acetals.



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